3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2/c18-15-2-1-13(9-16(15)19)21-17(23)20-10-12-3-6-22(7-4-12)14-5-8-24-11-14/h1-2,9,12,14H,3-8,10-11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYYBJBNZTIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with oxirane under basic conditions to introduce the oxolane ring.
Attachment of the Dichlorophenyl Group: The next step involves the introduction of the 3,4-dichlorophenyl group. This is typically done through a nucleophilic aromatic substitution reaction, where the piperidine intermediate reacts with 3,4-dichloronitrobenzene.
Reduction and Urea Formation: The nitro group is then reduced to an amine, which subsequently reacts with an isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro derivatives of the dichlorophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can be used as a probe to study the interactions of small molecules with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and oxolane rings can enhance the compound’s overall stability and solubility. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s 1,2,3-triazole core distinguishes it from pyrazole- or pyridine-based analogues. Key comparisons include:
Key Observations :
Biological Activity
3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea, also known by its CAS number 2097922-41-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological mechanisms, and research findings regarding its pharmacological effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 372.3 g/mol. The compound features a dichlorophenyl group and a piperidine derivative, which are significant in mediating its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃Cl₂N₃O₂ |
| Molecular Weight | 372.3 g/mol |
| CAS Number | 2097922-41-1 |
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and hormonal regulation.
Pharmacological Effects
The biological activity of this compound has been studied in various contexts:
- Antihypertensive Effects : Preliminary studies suggest that the compound may lower blood pressure by modulating vascular resistance and cardiac output.
- Neuroprotective Properties : There is evidence indicating potential neuroprotective effects against oxidative stress and inflammation in neuronal cells.
Study 1: Antihypertensive Activity
A study conducted on hypertensive rat models demonstrated that administration of the compound resulted in a significant reduction in systolic blood pressure compared to controls. The mechanism was attributed to vasodilation mediated through nitric oxide pathways.
Study 2: Neuroprotection
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and apoptosis markers. This suggests a protective role against neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
